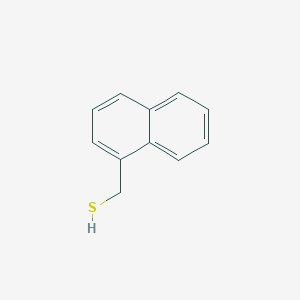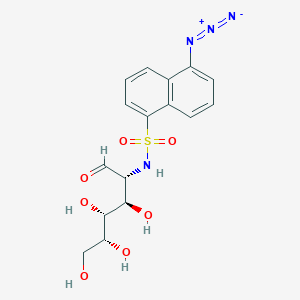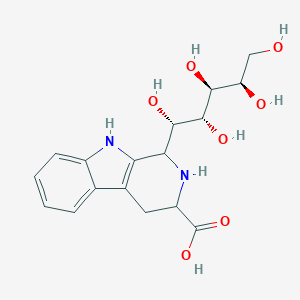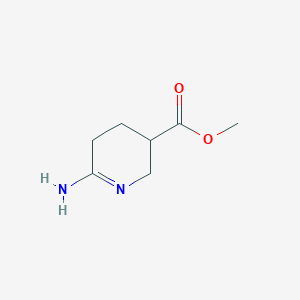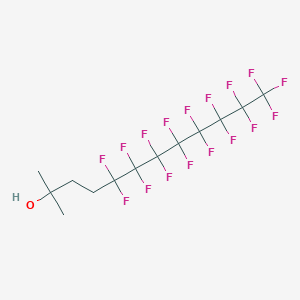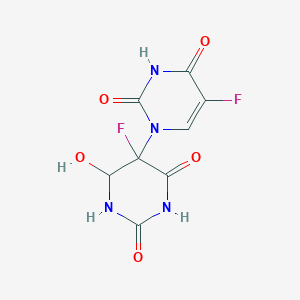
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, also known as 5-FU-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a derivative of the widely used chemotherapy drug 5-fluorouracil (5-FU) and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is similar to that of 5-FU. Both drugs are converted into active metabolites in the body that inhibit the synthesis of DNA and RNA, which leads to the death of rapidly dividing cancer cells. However, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the activity of DPD, an enzyme that breaks down 5-FU in the body. This leads to higher levels of active metabolites of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in the body, which enhances its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of tumors and reduce the incidence of metastasis. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have less toxicity than 5-FU, with fewer side effects such as gastrointestinal toxicity, myelosuppression, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments include its high potency and low toxicity compared to 5-FU. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer cell biology. However, one limitation of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments is its high cost, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research on 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. One direction is to further investigate the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its interactions with other anticancer drugs. Another direction is to conduct clinical trials to evaluate the efficacy and safety of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in cancer patients. In addition, there is a need to develop more cost-effective synthesis methods for 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil to make it more widely available for research purposes.
Conclusion
In conclusion, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil (1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil) is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. It has shown higher potency and lower toxicity than 5-FU in preclinical studies and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its potential clinical applications.
Métodos De Síntesis
The synthesis of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil involves the reaction of 5-FU with hydroxylamine hydrochloride to form 5-FU-hydroxamic acid, which is then reacted with dihydropyrimidine dehydrogenase (DPD) inhibitor to form 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. The chemical structure of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is shown in Figure 1.
Aplicaciones Científicas De Investigación
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be less toxic than 5-FU in animal studies.
Propiedades
Número CAS |
142237-28-3 |
|---|---|
Nombre del producto |
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil |
Fórmula molecular |
C8H6F2N4O5 |
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
5-fluoro-1-(5-fluoro-4-hydroxy-2,6-dioxo-1,3-diazinan-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6F2N4O5/c9-2-1-14(7(19)11-3(2)15)8(10)4(16)12-6(18)13-5(8)17/h1,4,16H,(H,11,15,19)(H2,12,13,17,18) |
Clave InChI |
NLAFMRFXDRRFSK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F |
Sinónimos |
1-(5'-fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil HDFU-5-FU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




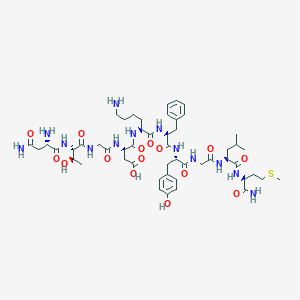



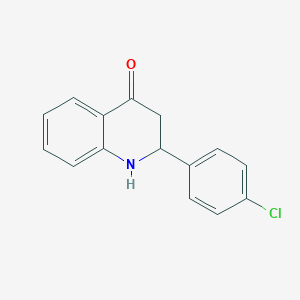
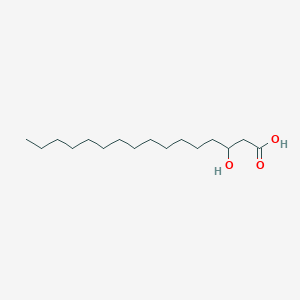
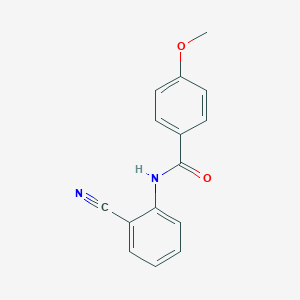
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
